molecular formula C15H17BrFNO2 B13173889 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

Katalognummer: B13173889
Molekulargewicht: 342.20 g/mol
InChI-Schlüssel: AHEHPESYMMIFGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one typically involves the following steps:

    Formation of the piperidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amines and ketones.

    Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the 2-bromo-2-methylpropanoyl group: This can be done through an acylation reaction using a brominated acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one
  • 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

The uniqueness of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C15H17BrFNO2

Molekulargewicht

342.20 g/mol

IUPAC-Name

3-(2-bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI-Schlüssel

AHEHPESYMMIFGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.